2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
Compound “2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to obtain compound “this compound” under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, continuous monitoring of reaction parameters, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Compound “2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out in the presence of a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds. Reactions are typically carried out under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Compound “2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of compound “2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites on cell membranes.
Signal Transduction: Affecting intracellular signaling pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Compound “2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its similar chemical structure but different biological activity.
Compound B: Known for its similar biological activity but different chemical structure.
Compound C: Known for its similar industrial applications but different synthesis route.
The uniqueness of compound “this compound” lies in its specific combination of chemical structure, biological activity, and industrial applications, which distinguish it from other similar compounds.
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7(12)9-8-6(5)4-11(2)10-8/h3-4H,1-2H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFNRMFJBNFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C1=CN(N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2C1=CN(N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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